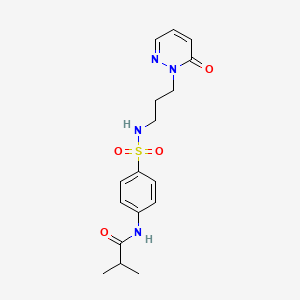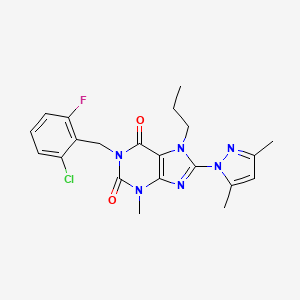
1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22ClFN6O2 and its molecular weight is 444.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment Applications
A study explored 8‐Benzyltetrahydropyrazino[2,1‐f]purinediones, which are tricyclic xanthine derivatives, for their multitarget potential in treating neurodegenerative diseases. These derivatives demonstrated potent dual-target-directed A1/A2A adenosine receptor antagonism and monoamine oxidase (MAO) inhibition. Such compounds, particularly those with dichloro and fluorobenzyl groups, were identified for their triple-target inhibition capabilities, suggesting their utility in providing symptomatic as well as disease-modifying treatments for neurodegenerative diseases, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Multi-Target Directed Ligands
Another study focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands that combine A2A adenosine receptor (AR) antagonistic activity with blockade of monoamine oxidase B (MAO-B). This research led to the identification of several potent, selective MAO-B inhibitors, with compounds displaying significant dual acting ligand properties, thereby highlighting their potential in the treatment of neurodegenerative diseases such as Parkinson's disease (Załuski et al., 2019).
Photocyclization Reaction Mechanisms
Investigations into the photocyclization reaction mechanisms of selected dibenzoylmethane (DBM) derivatives, including fluorine-containing compounds, were conducted to understand their chemical behavior under light exposure. This study provides insights into the chemical properties of fluorinated DBM compounds, which could have implications for their use in various scientific applications, particularly in understanding reaction mechanisms relevant to material science and photopharmacology (Wang et al., 2021).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively, demonstrated moderate to good inhibitory activities against DPP-IV. This highlights their potential as therapeutic agents for managing conditions such as diabetes, with one compound showing comparable activity to Sitagliptin, a known DPP-IV inhibitor (Mo et al., 2015).
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O2/c1-5-9-27-17-18(24-20(27)29-13(3)10-12(2)25-29)26(4)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8,10H,5,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMCAPNOHWTMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
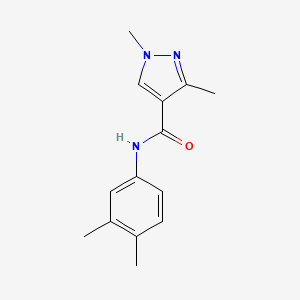
![1-(4-bromophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2671961.png)
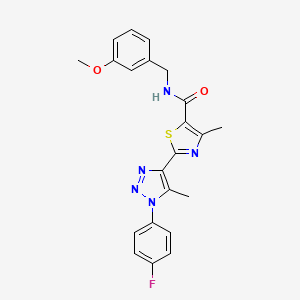
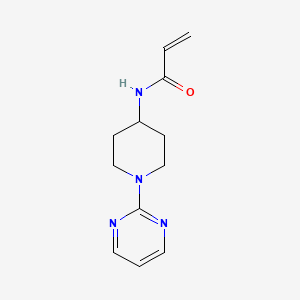
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2671966.png)
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)


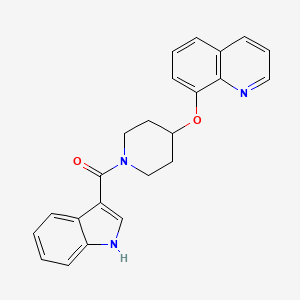
![N-[(1-Ethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2671976.png)

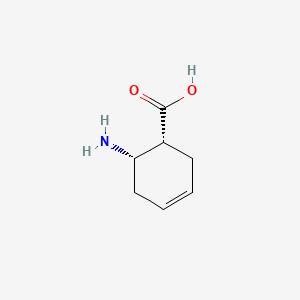
![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)
